5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide
Description
5-Chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide nitrogen is further functionalized with a [3-(pyridin-4-yl)pyrazin-2-yl]methyl moiety. This structure combines electron-deficient aromatic systems (pyridine, pyrazine) with a sulfonamide group, making it a candidate for applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator.
Properties
IUPAC Name |
5-chloro-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S2/c15-12-1-2-13(22-12)23(20,21)19-9-11-14(18-8-7-17-11)10-3-5-16-6-4-10/h1-8,19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKBHMRZDOXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various fields.
Molecular Structure
The molecular formula of this compound is . The compound features a thiophene ring, a sulfonamide group, and a pyridinyl-pyrazinyl moiety, which contribute to its biological properties.
Anticancer Properties
Recent studies have demonstrated that thiophene-based sulfonamides exhibit significant anticancer activity. For instance, compounds similar to this compound have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Specifically, the compound was found to inhibit CDK5/p25, which is implicated in neurodegenerative diseases and cancers. In vitro assays revealed moderate potency against various cancer cell lines, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. For example, it has been noted that thiophene sulfonamides can act as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. The inhibition of CA IX can disrupt tumor growth and metastasis, making it a target for cancer therapy. Studies reported IC50 values ranging from 10.93 nM to 25.06 nM for related compounds, indicating strong inhibitory effects .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : By targeting CDKs, the compound can halt cell proliferation and induce apoptosis in cancer cells.
- Enzyme Inhibition : The sulfonamide group facilitates binding to active sites of enzymes like CA IX, leading to decreased enzymatic activity and subsequent anti-tumor effects.
- Interaction with Biological Macromolecules : The compound's structure allows it to interact with proteins and nucleic acids, potentially influencing cellular signaling pathways.
Case Studies
- Study on CDK Inhibition : A high-throughput screening identified related thiophene sulfonamides as potent inhibitors of CDK5. Structural analysis revealed that these compounds bind effectively to the hinge region of the enzyme .
- CA IX Inhibition Study : Another study focused on the selectivity of thiophene derivatives against CA IX compared to CA II. The results indicated that certain derivatives exhibited significant selectivity for CA IX, making them promising candidates for targeted cancer therapies .
Research Findings Summary
Scientific Research Applications
5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide is an organic compound with a unique structure featuring a thiophene ring, a sulfonamide group, and a pyridinyl-pyrazinyl moiety. Its molecular formula is , and it has a molecular weight of approximately 350.80 g/mol. The presence of the chloro substituent enhances its reactivity and potential biological activity, making it a candidate for drug development.
Applications
This compound has several potential applications, particularly in medicinal chemistry and biological research, due to its ability to interact with various biological targets. Interaction studies have indicated its potential to bind with biological macromolecules and inhibit specific enzymes associated with cancer proliferation or bacterial resistance mechanisms. The sulfonamide group allows the compound to interfere with enzyme function and potentially modulate biochemical pathways related to disease processes.
Potential Research Avenues
- Enzyme Inhibition: The compound exhibits potential as an inhibitor of specific enzymes and receptors.
- Drug Development: It is a candidate for drug development due to its ability to interact with various biological targets.
- Analogs Synthesis: Its structure can be exploited to synthesize analogs with varied biological activities.
Similar Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Uniqueness |
|---|---|---|
| 5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzenesulfonamide | Contains a benzene core instead of thiophene | Lacks thiophene's unique electronic properties |
| 5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide | Bromine instead of chlorine | Potentially different reactivity due to bromine's larger size |
| N-(4-chlorophenyl)-5-(2-(methylthio)pyrimidin-4-yl)thiophene | Contains a pyrimidine instead of pyrazine | Different biological activity profile due to altered nitrogen heterocycles |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents, heterocyclic systems, and functional groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on bromo analog’s molecular weight (411.3) minus bromine atomic mass (~80) plus chlorine atomic mass (~35.5).
Key Differences and Implications
Halogen Substituent (Cl vs. Br):
- The bromo analog (411.3 Da) has a higher molecular weight and larger atomic radius compared to the chloro target compound (~367.3 Da). Bromine’s increased electronegativity and polarizability may enhance hydrophobic interactions in biological systems, whereas chlorine offers better metabolic stability due to its smaller size .
Sulfonamide vs. Carboxamide: The sulfonamide group (pKa ~1–2) is more acidic than the carboxamide (pKa ~8–10), influencing ionization state and solubility.
Heterocyclic Backbone Modifications: The target compound’s pyridinylpyrazine moiety introduces two nitrogen-rich aromatic systems, favoring π-π stacking and metal coordination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
